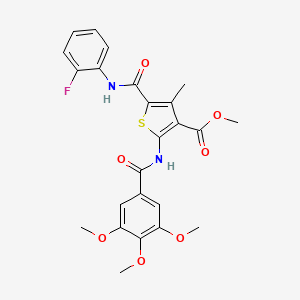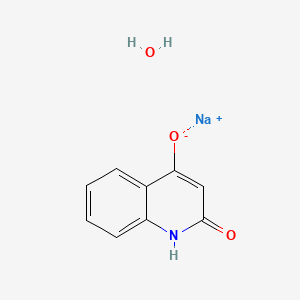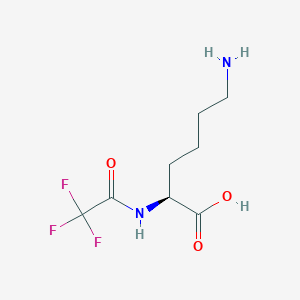
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride: is a chemical compound with the molecular formula C9H16Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, catalysts such as palladium on carbon.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes involving pyridine-containing compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets histamine receptors, particularly H1 and H3 receptors, in the central nervous system.
Comparison with Similar Compounds
Betahistine dihydrochloride: Similar in structure and function, used for the treatment of Ménière’s disease.
N-Methyl-2-(2-pyridinyl)ethanamine dihydrochloride: Another pyridine-containing compound with similar applications in medicine and research.
Uniqueness: N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride is unique due to its specific interaction with histamine receptors and its potential therapeutic applications in neurological disorders. Its structural features, including the presence of a methyl group and a pyridine ring, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H16Cl2N2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
N-methyl-1-pyridin-4-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-8(10-2)7-9-3-5-11-6-4-9;;/h3-6,8,10H,7H2,1-2H3;2*1H |
InChI Key |
GNHJKDNATBRYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC=C1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)






![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)
